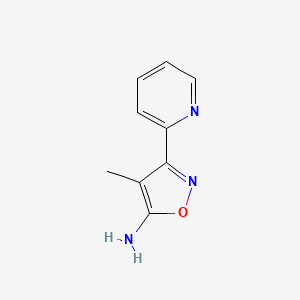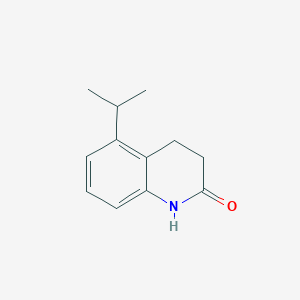
5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by a quinoline core structure that is partially saturated, with an isopropyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ketones in the presence of acid catalysts to form the quinoline core, followed by reduction and alkylation steps to introduce the isopropyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, depending on the specific reagents and conditions used.
科学研究应用
5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with molecular targets in biological systems. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a fully unsaturated ring.
Tetrahydroquinoline: A similar compound without the isopropyl group.
Isoquinoline: An isomeric form with different ring fusion.
Uniqueness
5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and can impart specific properties that are valuable in various applications.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
5-propan-2-yl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H15NO/c1-8(2)9-4-3-5-11-10(9)6-7-12(14)13-11/h3-5,8H,6-7H2,1-2H3,(H,13,14) |
InChI 键 |
KWNVCKITSJJTBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C2CCC(=O)NC2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458560.png)
![tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13458568.png)
![Tert-butyl 4-(aminomethyl)-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458575.png)
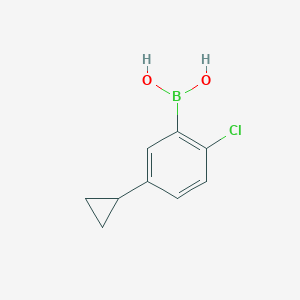
![N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide](/img/structure/B13458596.png)
![Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B13458597.png)
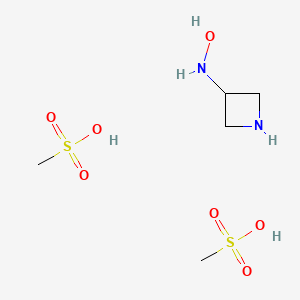

![Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13458609.png)
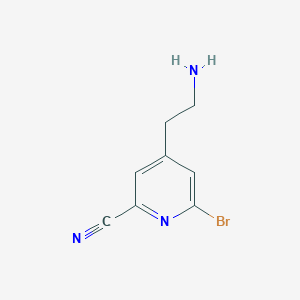
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)
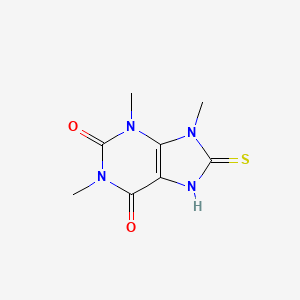
![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
